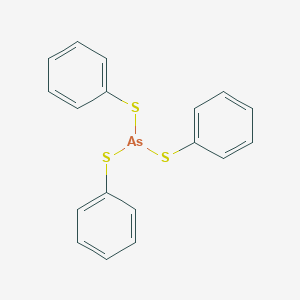
Tris(phenylthio)arsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(phenylthio)arsine, also known as this compound, is a useful research compound. Its molecular formula is C18H15AsS3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Applications
1.1 Anticancer Properties
Tris(phenylthio)arsine has shown promise in cancer therapy. Recent studies have demonstrated that arsenic compounds can induce apoptosis in cancer cells. The interaction of this compound with thiol-containing molecules, such as cysteine and glutathione, is crucial for its biological activity. These interactions can lead to the formation of stable complexes that may inhibit cancer cell proliferation.
- Case Study: Cytotoxicity Assessment
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to thiol groups in proteins, leading to the inhibition of key biochemical processes. This binding alters the redox state of cellular environments, contributing to its anticancer properties .
Environmental Applications
2.1 Arsenic Removal from Water
this compound and related compounds have been explored for their ability to remove arsenic from contaminated water sources. The formation of As-S bonds enables effective capture and immobilization of arsenic species.
- Data Table: Arsenic Removal Efficiency
| Compound | Initial As Concentration (ppb) | Final As Concentration (ppb) | Efficiency (%) |
|---|---|---|---|
| This compound | 200 | <5 | >97 |
| ABDTH2 (control) | 200 | <5 | >97 |
This data indicates that this compound is as effective as other dithiol compounds in removing arsenic from water .
Material Science Applications
3.1 Synthesis of Organometallic Complexes
this compound serves as a precursor for synthesizing novel organometallic complexes. These complexes are used in catalysis and materials science due to their unique electronic properties.
- Case Study: Structural Characterization
特性
CAS番号 |
1776-70-1 |
|---|---|
分子式 |
C18H15AsS3 |
分子量 |
402.4 g/mol |
IUPAC名 |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChIキー |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Key on ui other cas no. |
1776-70-1 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
同義語 |
(PhS)3As arsenotrithious acid triphenyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















